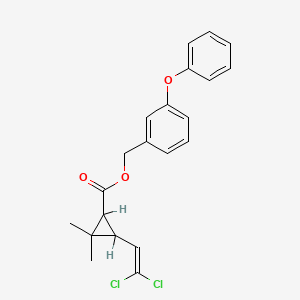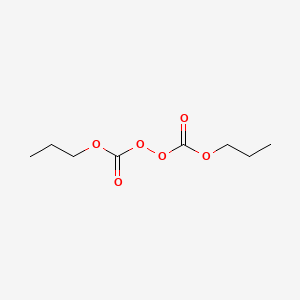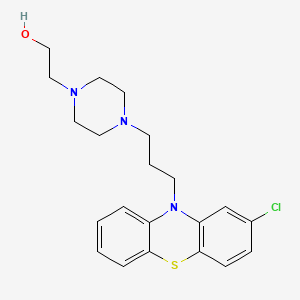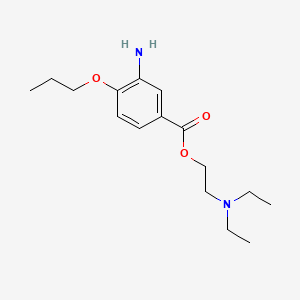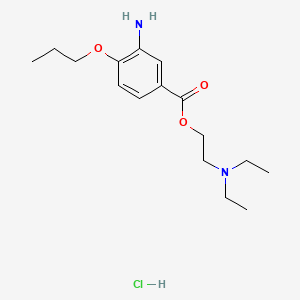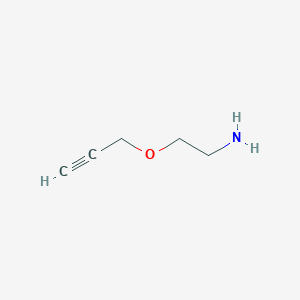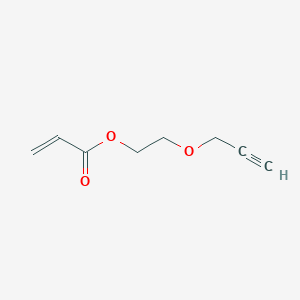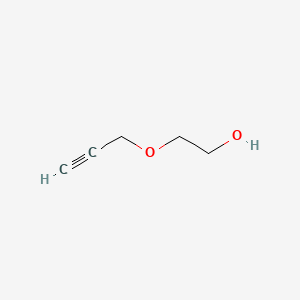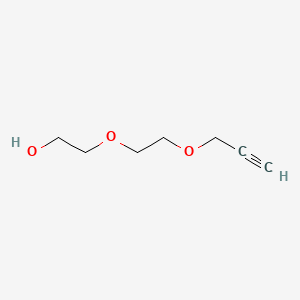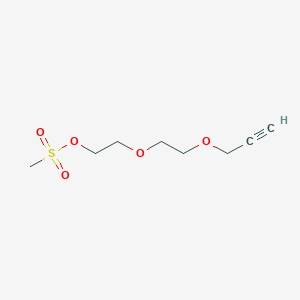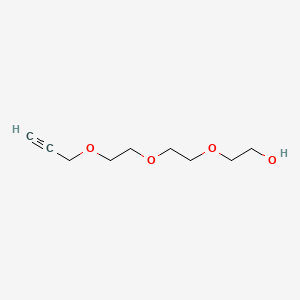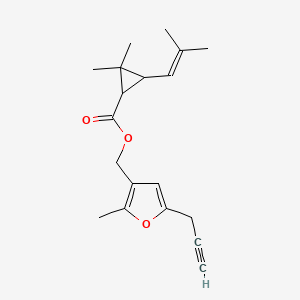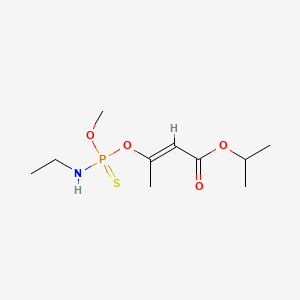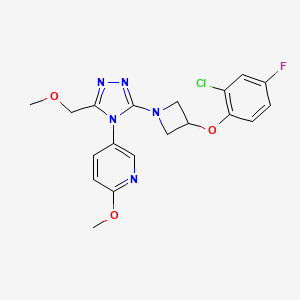
Cligosiban
Vue d'ensemble
Description
PF-3274167, également connu sous le nom de Cligosiban, est un antagoniste non peptidique puissant et sélectif du récepteur de l’ocytocine à haute affinité. Il est connu pour sa biodisponibilité orale élevée et sa bonne pénétration cérébrale. Ce composé a montré une sélectivité significative par rapport aux récepteurs de la vasopressine, avec presque aucune affinité pour les sous-types V1b et V1a .
Applications De Recherche Scientifique
PF-3274167 has a wide range of scientific research applications. In chemistry, it is used as a high-affinity ligand for studying oxytocin receptors. In biology and medicine, PF-3274167 is used to investigate the role of oxytocin in social interactions and physiological processes. It has been evaluated as a potential PET radiotracer for imaging oxytocin receptors in the brain . Additionally, PF-3274167 has been used in studies involving the inhibition of ejaculatory physiology in rodents .
Mécanisme D'action
PF-3274167 exerce ses effets en se liant sélectivement aux récepteurs de l’ocytocine, inhibant ainsi leur activité. Le composé a une forte affinité pour les récepteurs de l’ocytocine, avec une valeur Ki de 9,5 nM . Cette liaison sélective empêche l’activation des récepteurs de l’ocytocine par l’ocytocine endogène, conduisant à l’inhibition des processus physiologiques médiés par ces récepteurs .
Analyse Biochimique
Biochemical Properties
Cligosiban has a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell oxytocin receptors . It displays similar antagonistic potency against human recombinant and rat native oxytocin receptors, including neuronal oxytocin receptors . This compound demonstrates more than 100-fold selectivity over human V1A, V1B, and V2 vasopressin receptors .
Cellular Effects
This compound has been shown to significantly reduce the frequency of spontaneous contractions within the bladder of both young and older rats . This suggests that this compound can influence cell function by modulating cellular processes related to muscle contraction.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on oxytocin receptors. By binding to these receptors, this compound prevents oxytocin from exerting its effects, thereby modulating physiological processes such as ejaculation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can modulate the oxytocin-mediated response in the nucleus tractus solitarius in anesthetized rat models
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the bulbospongiosum burst pattern and contraction amplitude associated with ejaculation
Metabolic Pathways
The metabolic pathways of this compound involve demethylation and glucuronidation . This information provides insights into the effectiveness and toxicity of this compound.
Transport and Distribution
This compound is orally administered and has shown good CNS penetration after systemic dosing to rats . This suggests that this compound can be effectively transported and distributed within cells and tissues.
Méthodes De Préparation
La synthèse de PF-3274167 implique plusieurs étapes, en commençant par la préparation de la liqueur mère. Le composé est dissous dans du diméthylsulfoxyde (DMSO) pour créer une concentration de liqueur mère de 40 mg/mL . Les méthodes de production industrielle pour PF-3274167 ne sont pas détaillées de manière exhaustive dans la littérature disponible, mais il est connu que le composé est synthétisé et purifié pour atteindre un niveau de pureté élevé de 99,89% .
Analyse Des Réactions Chimiques
PF-3274167 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent le DMSO et d’autres solvants. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d’origine, qui conservent la structure de base de PF-3274167 .
Applications de la recherche scientifique
PF-3274167 a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme ligand à haute affinité pour l’étude des récepteurs de l’ocytocine. En biologie et en médecine, PF-3274167 est utilisé pour étudier le rôle de l’ocytocine dans les interactions sociales et les processus physiologiques. Il a été évalué comme un radiotraceur PET potentiel pour l’imagerie des récepteurs de l’ocytocine dans le cerveau . De plus, PF-3274167 a été utilisé dans des études impliquant l’inhibition de la physiologie éjaculatoire chez les rongeurs .
Comparaison Avec Des Composés Similaires
PF-3274167 est unique par sa forte sélectivité et sa forte affinité pour les récepteurs de l’ocytocine. Des composés similaires comprennent SB-334867, un antagoniste sélectif du récepteur de l’orexine-1, et SB-408124, un antagoniste non peptidique du récepteur de l’orexine-1 . Ces composés, bien que similaires dans leur antagonisme des récepteurs, diffèrent par leurs récepteurs cibles et leurs applications spécifiques. L’unicité de PF-3274167 réside dans sa forte sélectivité pour les récepteurs de l’ocytocine et sa capacité à pénétrer efficacement le cerveau .
Propriétés
IUPAC Name |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIFCPBQMKPRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900510-03-4 | |
| Record name | Cligosiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIGOSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


